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Amuvatinib and MET Inhibitors at a Glance

The table below summarizes the key characteristics of Amuvatinib and other MET inhibitors mentioned in

the search results.

. Primary Classification / Key Characteristics & Clinical
Inhibitor Name o
Target(s) Binding Mode Context
Amuvatinib MET, c-KIT, Type Il (non-ATP Multi-targeted kinase inhibitor;
PDGFRaq, competitive allosteric  studied in myeloma, SCLC, and
RET, FLT3 [1] inhibitor) [3] other solid tumors [1] [2].
(2]
Crizotinib MET, ALK, Type la MET A first-generation ALK/ROS1
ROSL1 [3] inhibitor [3] inhibitor that also targets MET.
Capmatinib, MET [3] Type Ib MET Designed to be more selective for
Tepotinib, inhibitor [3] MET, several have demonstrated
Savolitinib, efficacy in treating central nervous
Vebreltinib, system (CNS) metastases [3].
Glumetinib
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. Primary Classification / Key Characteristics & Clinical

Inhibitor Name o

Target(s) Binding Mode Context
Cabozantinib, MET, Type Il MET inhibitor ~ Multi-targeted inhibitors, primarily
Merestinib, VEGFR2, [3] targeting MET and VEGFR
Glesatinib AXL, and pathways [4].

others [3] [4]
Tivantinib MET [5] [3] Type Il (non-ATP Binds to an allosteric site distinct

competitive allosteric  from the ATP-binding pocket [3].
inhibitor) [3]

Experimental Evidence for Amuvatinib

The primary data for Amuvatinib's MET inhibition comes from a preclinical study in multiple myeloma.

The key experimental findings and methodologies are outlined below.

e Experimental Model: The study used the U266 multiple myeloma cell line (which has high HGF
expression) and primary CD138+ plasma cells isolated from myeloma patients [1].
e Treatment Protocol: Cells were treated with Amuvatinib at various concentrations (5, 10, 25 uM)
and over different time periods (24, 48, 72 hours) [1].
e Key Outcomes:
o Cytotoxicity: Amuvatinib induced time-dependent cell death in U266 cells: 28% at 24h, 40%
at 48h, and 55% at 72h with a 25 puM dose [1].
o Pathway Inhibition: Treatment with Amuvatinib (5-25 pM) inhibited HGF-dependent
phosphorylation of MET and its downstream signaling proteins AKT, ERK, and GSK-3p [1].
o Primary Cell Response: In primary patient cells, Amuvatinib (25 uM for 24h) increased cell
death in 6 out of 8 samples compared to controls [1].

MET Inhibitor Binding Mechanisms

The different types of MET inhibitors work through distinct mechanisms, as illustrated below.
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Interpretation and Next Steps for Research

The available data shows that Amuvatinib is a multi-targeted agent with confirmed MET inhibitory activity

in preclinical models, but its direct potency relative to other MET inhibitors remains unclear from these

sources.

For a comprehensive comparison, you may need to consult additional resources:

e Specialized Scientific Databases: Search PubMed and Google Scholar for publications that
directly compare multiple MET inhibitors in the same assay system.

¢ Patents and Chemical Probes: Look into the primary patent literature for Amuvatinib and other
MET inhibitors, which often contain detailed biochemical profiling data.

¢ Clinical Trial Registries: Check sites like ClinicalTrials.gov to see the current status and reported
outcomes of trials involving these inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3878866/
https://www.sciencedirect.com/topics/medicine-and-dentistry/amuvatinib
https://www.nature.com/articles/s41598-025-85631-w
https://www.mdpi.com/1420-3049/25/11/2666
https://tlcr.amegroups.org/article/view/621/html
https://www.smolecule.com/products/b548022#amuvatinib-met-inhibition-potency-versus-other-met-inhibitors
https://www.smolecule.com/products/b548022#amuvatinib-met-inhibition-potency-versus-other-met-inhibitors
https://www.smolecule.com/products/b548022#amuvatinib-met-inhibition-potency-versus-other-met-inhibitors
https://www.smolecule.com/products/b548022#amuvatinib-met-inhibition-potency-versus-other-met-inhibitors
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548022?utm_src=pdf-bulk
https://www.smolecule.com/products/s548022?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s548022?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

